molecular formula C10H19NO2 B2504552 4-(Azepan-1-yl)oxolan-3-ol CAS No. 10296-00-1

4-(Azepan-1-yl)oxolan-3-ol

Cat. No. B2504552
CAS RN: 10296-00-1
M. Wt: 185.267
InChI Key: GXAQJGZTWWCAFC-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)oxolan-3-ol, also known as Azeotropic acid, is a cyclic amino alcohol that has gained significant attention in the scientific research community. It is a versatile compound with a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds related to 4-(Azepan-1-yl)oxolan-3-ol are instrumental in the synthesis of heterocyclic compounds, such as 1,4-oxazepines and 1,3-oxazines, through phosphine-mediated tandem reactions. This approach is valuable for creating synthetically useful and biologically active heterocycles under mild conditions, potentially for chiral ligand preparation (François-Endelmond et al., 2010).

Drug Synthesis

Azepane derivatives, akin to 4-(Azepan-1-yl)oxolan-3-ol, are utilized in drug synthesis, particularly in the creation of protein kinase B inhibitors. These compounds, derived from balanol, exhibit significant PKB-alpha inhibition and have been structurally optimized for improved activity and stability, making them relevant in medicinal chemistry (Breitenlechner et al., 2004).

Advanced Materials

Compounds structurally related to 4-(Azepan-1-yl)oxolan-3-ol contribute to the development of advanced materials. For instance, they have been used in the synthesis of biocompatible phosphoester copolymers, demonstrating potential in biomedical applications due to their nontoxic nature and thermoresponsive properties (Steinbach et al., 2013).

Chemical Synthesis Techniques

Innovative chemical synthesis techniques involving structures related to 4-(Azepan-1-yl)oxolan-3-ol include the development of multicomponent [5 + 2] cycloaddition reactions. These reactions facilitate the efficient preparation of biologically active 1,4-diazepine compounds, highlighting the compound's role in expanding synthetic methodologies (Lee et al., 2014).

properties

IUPAC Name

4-(azepan-1-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-8-13-7-9(10)11-5-3-1-2-4-6-11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAQJGZTWWCAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)oxolan-3-ol

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